1-Bromo-3-(2-fluoroethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

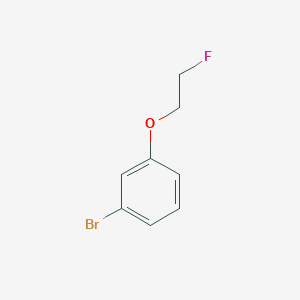

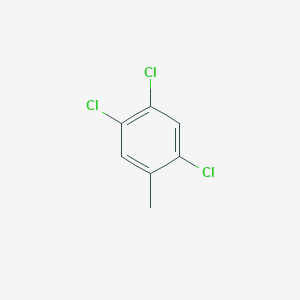

1-Bromo-3-(2-fluoroethoxy)benzene is a chemical compound with the molecular formula C8H8BrFO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom and a 2-fluoroethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-fluoroethoxy)benzene consists of a benzene ring with a bromine atom and a 2-fluoroethoxy group attached to it . The average mass of the molecule is 219.051 Da .Aplicaciones Científicas De Investigación

Scientific Field

- Parameters: Typically, 1 mol% of Pd(OAc)2 catalyst is used with KOAc as an inexpensive base . Results: High yields of arylated heteroarenes were obtained, demonstrating the efficiency of this method for synthesizing polyfluoroalkoxy-containing arylated heteroaromatics .

Application 2: Development of Anticancer Agents

Scientific Field

- Procedure: Arylation reactions followed by polyfluoroalkylation. Results: The development of effective anticancer drugs containing a (polyfluoroalkoxy)benzene unit, highlighting the compound’s importance in drug design .

Application 3: Synthesis of Atropisomeric Diphosphine Ligands

Scientific Field

- Procedure: Employed in the synthesis of new diphosphine ligands. Results: Successful synthesis of ligands like (S)-CF3O-BiPhep, which are important in catalysis .

Application 4: Synthesis of Heterocyclic Compounds

Scientific Field

- Procedure: Subjecting 1-Bromo-3-(2-fluoroethoxy)benzene to cyclization to access new chemical entities. Results: Access to heterocyclic compounds widely found in natural products and pharmaceuticals .

Application 5: Synthesis of Nonsteroidal PDE4 Inhibitors

Scientific Field

- Procedure: Arylation and subsequent polyfluoroalkylation steps. Results: Creation of effective treatments for atopic dermatitis, showcasing the compound’s role in therapeutic development .

Application 6: Synthesis of Mucoviscidose Treatments

Scientific Field

Propiedades

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-fluoroethoxy)benzene | |

CAS RN |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)